N-(2,4-dimethylphenyl)-3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple aromatic rings, a thioxo group, and a benzoxadiazocine core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multi-step organic reactions
Formation of Benzoxadiazocine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Introduction of Thioxo Group: The thioxo group is introduced through a thiolation reaction, which may require specific reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Attachment of Phenyl Substituents: The final step involves the coupling of the phenyl groups to the benzoxadiazocine core, typically using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-(2,4-dimethylphenyl)-3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism by which N-(2,4-dimethylphenyl)-3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide: Shares similar structural features but lacks the thioxo group and benzoxadiazocine core.
N-(2,4-dimethylphenyl)-3-(4-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide: Similar structure but with an oxo group instead of a thioxo group.
Uniqueness
N-(2,4-dimethylphenyl)-3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is unique due to its combination of a thioxo group and a benzoxadiazocine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C28H29N3O2S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-10-(4-ethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamide |
InChI |
InChI=1S/C28H29N3O2S/c1-5-19-11-13-20(14-12-19)31-27(34)30-25-21-8-6-7-9-23(21)33-28(31,4)24(25)26(32)29-22-15-10-17(2)16-18(22)3/h6-16,24-25H,5H2,1-4H3,(H,29,32)(H,30,34) |
InChI Key |
OYNYZNBBLVYGBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=S)NC3C(C2(OC4=CC=CC=C34)C)C(=O)NC5=C(C=C(C=C5)C)C |
Origin of Product |
United States |
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